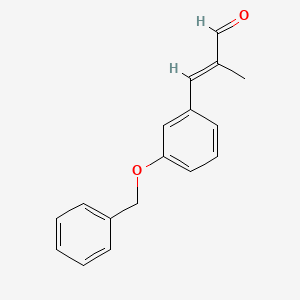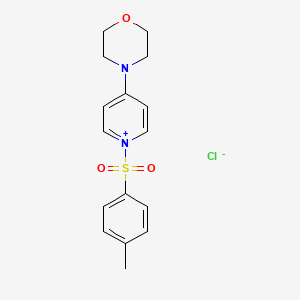
1-(4-Methylbenzene-1-sulfonyl)-4-(morpholin-4-yl)pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylbenzene-1-sulfonyl)-4-(morpholin-4-yl)pyridin-1-ium chloride is a synthetic organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the sulfonyl group and the morpholine ring in its structure suggests potential reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-4-(morpholin-4-yl)pyridin-1-ium chloride typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized through a nucleophilic substitution reaction where a pyridine derivative reacts with a suitable electrophile.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions involving morpholine and a suitable leaving group on the pyridine ring.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt, which can be achieved by reacting the intermediate compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(4-Methylbenzene-1-sulfonyl)-4-(morpholin-4-yl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-4-(morpholin-4-yl)pyridin-1-ium chloride would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group and morpholine ring may play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(4-Methylbenzene-1-sulfonyl)pyridinium chloride: Lacks the morpholine ring, which may affect its reactivity and biological activity.
4-(Morpholin-4-yl)pyridinium chloride: Lacks the sulfonyl group, which may influence its chemical properties and applications.
Uniqueness
1-(4-Methylbenzene-1-sulfonyl)-4-(morpholin-4-yl)pyridin-1-ium chloride is unique due to the presence of both the sulfonyl group and the morpholine ring, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
123521-03-9 |
|---|---|
分子式 |
C16H19ClN2O3S |
分子量 |
354.9 g/mol |
IUPAC名 |
4-[1-(4-methylphenyl)sulfonylpyridin-1-ium-4-yl]morpholine;chloride |
InChI |
InChI=1S/C16H19N2O3S.ClH/c1-14-2-4-16(5-3-14)22(19,20)18-8-6-15(7-9-18)17-10-12-21-13-11-17;/h2-9H,10-13H2,1H3;1H/q+1;/p-1 |
InChIキー |
FLRRBOAUCCGRAI-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N+]2=CC=C(C=C2)N3CCOCC3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)

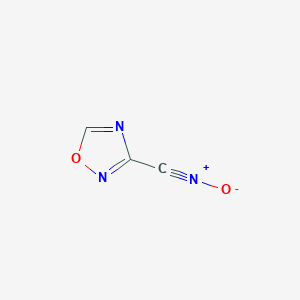

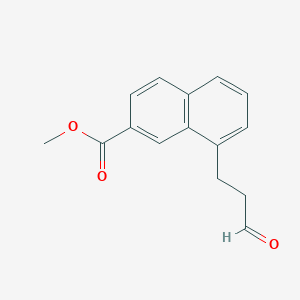
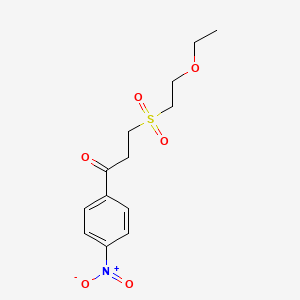
![(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one](/img/structure/B14284882.png)
